3'-Amino-2',3'-dideoxycytidine
Overview
Description
Synthesis Analysis
3'-Amino-2',3'-dideoxycytidine and related compounds have been synthesized through various chemical pathways. For instance, 3'-Amino-2',3'-dideoxyribonucleosides of thymine, uracil, and 5-iodouracil were synthesized from the corresponding 2'-deoxyribonucleosides via chloro and azido derivatives. 3'-Amino-2',3'-dideoxycytidine itself was synthesized by amination of the 3'-azido precursor of 3'-amino-2',3'-dideoxyuridine (Krenitsky et al., 1983).
Molecular Structure Analysis
The structural and conformational features of 2',3'-dideoxycytidine, a closely related analogue, have been detailed through X-ray crystallography, revealing unique structural aspects that contribute to its activity (Birnbaum et al., 1988).
Chemical Reactions and Properties
3'-Amino-2',3'-dideoxycytidine exhibits specific inhibition of DNA synthesis, showcasing its potential for interaction with DNA polymerase enzymes and affecting DNA chain elongation (Williams & Mancini, 1994).
Physical Properties Analysis
The determination of the nucleoside's crystal structure has provided insights into its physical properties, including molecular conformation and the impact on its biological activity. The unusual conformation of the furanose ring and the smaller glycosidic torsion angle are notable (Birnbaum et al., 1988).
Chemical Properties Analysis
3'-Amino-2',3'-dideoxycytidine's chemical properties, such as its reactivity and interaction with biological molecules, underpin its mechanism of action. Its ability to specifically inhibit DNA synthesis without incorporation into DNA, and the induction of single-strand breaks in actively synthesized DNA, highlight its unique chemical behavior (Mancini, Williams, & Lin, 1988).
Scientific Research Applications
Antineoplastic Activity : 3'-Amino-2',3'-dideoxycytidine has demonstrated potent cytotoxic activity against L1210 and S-180 cells in vitro, and antitumor activity in L1210 tumor-bearing mice (Lin & Mancini, 1983).
Effects on DNA Synthesis : This compound specifically inhibits DNA synthesis, reducing the rate of chain elongation at the replication fork. This leads to a functional blocking of 3'-ends in DNA, affecting cell viability and DNA replication (Williams & Mancini, 1994).
Use in HIV Treatment : Research has shown that 2',3'-dideoxynucleosides, including 3'-Amino-2',3'-dideoxycytidine, inhibit retroviral DNA synthesis and mRNA expression in T cells exposed to the HIV virus, providing long-term protection in vitro under conditions of substantial viral excess (Mitsuya et al., 1987).
Mitochondrial DNA Effects : 2',3'-Dideoxycytidine has been found to exert delayed cytotoxicity against human T lymphoblastic cell lines, affecting mitochondrial DNA and increasing the rate of glycolysis with continuous exposure (Chen & Cheng, 1989).
Antiviral and Antibacterial Activities : 3'-Amino-2',3'-dideoxyribonucleosides of various pyrimidines have been synthesized, and among these, 3'-Amino-2',3'-dideoxycytidine showed notable antiviral activity against adenovirus and some Gram-positive bacteria (Krenitsky et al., 1983).
Specific Inhibition of DNA Biosynthesis : The compound induces an S-phase-specific block in L1210 leukemia cells and competitively inhibits dCTP incorporation into DNA, suggesting a specific interference with DNA replication at the level of DNA polymerase (Mancini et al., 1988).
Safety And Hazards
properties
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4,10H2,(H2,11,12,15)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQAHTVPOZCQNH-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Amino-2',3'-dideoxycytidine | |
CAS RN |
84472-90-2 | |
Record name | 3′-Amino-2′,3′-dideoxycytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84472-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Amino-2',3'-dideoxycytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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